Cas no 126-85-2 (Bis(2-chloroethyl)methylamine N-Oxide)

Bis(2-chloroethyl)methylamine N-Oxide 化学的及び物理的性質
名前と識別子
-
- Ethanamine,2-chloro-N-(2-chloroethyl)-N-methyl-, N-oxide
- 2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide
- NITROMIN
- 2,2'-Dichloro-N-methyldiethylamine-N-oxide
- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine-N-oxide
- BRN 1754386
- CCRIS 449
- Diethylamine, 2,2'-dichloro-N-methyl-, oxide
- HN2 amine oxide
- HN2 oxide mustard
- Mechlorethamine oxide
- Methylbis(beta-chloroethyl)amine N-oxide
- Methyl-bis(beta-chloroethyl)amine oxide
- Methyl-dichlorethylamine oxide
- N-Methyl-di-2-chloroethylamine-N-oxide
- N-Oxyd-lost
- MBAO
- Oxy-NH2
- NITROGENMUSTARDN-OXIDE
- Nitrogen mustard oxide
- bis(2-chloroethyl)(methyl)amine N-oxide
- N,N-Bis(2-chloroethyl)methylamine oxide
- UNII-2Q86QAR1PN
- Tox21_113709
- METHYLBIS(.BETA.-CHLOROETHYL)AMINE N-OXIDE
- CHEBI:82354
- NSC-141949
- NITROGEN MUSTARD N-OXIDE [IARC]
- SCHEMBL24960
- Nitrogen mustard (HN-2), N-oxide
- N-Oxyd-mustard
- methyl-bis(2-chloroethyl)-amine N-oxide
- bis(2-chloroethyl)methylamine oxide
- C19274
- CHEMBL502759
- Nitrogen mustard amine oxide
- Q27155895
- DTXCID10976
- 2Q86QAR1PN
- 126-85-2
- NSC 10107
- N-Oxyd-lost [German]
- MECHLORETHAMINE OXIDE [MI]
- N-Oxyd-mustard [German]
- Diethylamine, 2,2'-dichloro-N-methyl-, N-oxide
- Ethanamine, 2-chloro-N-(2-chloroethyl)-N-methyl-, N-oxide
- NCGC00249933-01
- DTXSID7020976
- CAS-126-85-2
- Nitrogen mustard N-oxide
- Bis(2-chloroethyl)methylamine N-Oxide
-
- インチ: InChI=1S/C5H11Cl2NO/c1-8(9,4-2-6)5-3-7/h2-5H2,1H3
- InChIKey: AFLXUQUGROGEFA-UHFFFAOYSA-N
- ほほえんだ: ClCC[N+](CCCl)(C)[O-]
計算された属性
- せいみつぶんしりょう: 171.02193
- どういたいしつりょう: 171.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 73.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 18.1Ų
じっけんとくせい
- 色と性状: 白色柱状結晶
- 密度みつど: 1.1184 (rough estimate)
- 屈折率: 1.5680 (estimate)
- PSA: 23.06
- ようかいせい: 水/エタノール/アセトンに可溶
Bis(2-chloroethyl)methylamine N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B416153-250mg |
Bis(2-chloroethyl)methylamine N-Oxide |
126-85-2 | 250mg |
560.00 | 2021-08-17 | ||
TRC | B416153-100mg |
Bis(2-chloroethyl)methylamine N-Oxide |
126-85-2 | 100mg |
240.00 | 2021-08-17 | ||
TRC | B416153-25mg |
Bis(2-chloroethyl)methylamine N-Oxide |
126-85-2 | 25mg |
65.00 | 2021-08-17 | ||
TRC | B416153-50mg |
Bis(2-chloroethyl)methylamine N-Oxide |
126-85-2 | 50mg |
125.00 | 2021-08-17 |
Bis(2-chloroethyl)methylamine N-Oxide 関連文献
-
Nassir N. Al-Mohammed,Yatimah Alias,Zanariah Abdullah RSC Adv. 2015 5 92602
-
Katsuyuki Naito J. Mater. Chem. 1998 8 1379
-
Zeli Yuan,Xiaoqing Yang,Lei Wang,Jiandong Huang,Gang Wei RSC Adv. 2014 4 42211
Bis(2-chloroethyl)methylamine N-Oxideに関する追加情報
Bis(2-chloroethyl)methylamine N-Oxide: A Comprehensive Overview
Bis(2-chloroethyl)methylamine N-oxide, also known by its CAS number 126-85-2, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound is a derivative of bis(2-chloroethyl)methylamine, with an additional oxygen atom in the nitrogen position, forming an N-oxide structure. The compound's unique chemical properties make it a valuable material in pharmaceutical research, agrochemical development, and other specialized applications.
The structure of Bis(2-chloroethyl)methylamine N-oxide consists of a central nitrogen atom bonded to three groups: two chloroethyl groups and one methyl group. The presence of the N-oxide functional group introduces distinct electronic and steric properties, which influence its reactivity and stability. Recent studies have highlighted the compound's potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of new drug candidates.
One of the most notable applications of Bis(2-chloroethyl)methylamine N-oxide is in the field of pharmacology. Researchers have explored its role as a precursor in the synthesis of anticancer agents. For instance, studies published in 2023 have demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines. The compound's ability to interact with specific cellular pathways makes it a valuable tool in drug discovery efforts.
In addition to its pharmacological applications, Bis(2-chloroethyl)methylamine N-oxide has also found use in agrochemical research. Its ability to act as a precursor in the synthesis of herbicides and insecticides has been extensively studied. Recent advancements in green chemistry have led to more efficient synthesis methods for this compound, reducing environmental impact while maintaining high yields.
The synthesis of Bis(2-chloroethyl)methylamine N-oxide typically involves oxidation reactions. One common method involves the oxidation of bis(2-chloroethyl)methylamine using oxidizing agents such as hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid). This process is highly controlled to ensure the formation of the desired N-oxide product without overoxidation or side reactions.
Recent research has also focused on understanding the environmental fate and toxicity of Bis(2-chloroethyl)methylamine N-oxide. Studies conducted in 2023 have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further investigations are required to fully assess its long-term ecological impact.
In conclusion, Bis(2-chloroethyl)methylamine N-oxide (CAS No. 126-85-2) is a versatile compound with a wide range of applications across different scientific disciplines. Its role as an intermediate in drug discovery and agrochemical development underscores its importance in modern chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is likely to remain a focal point for future innovations.
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